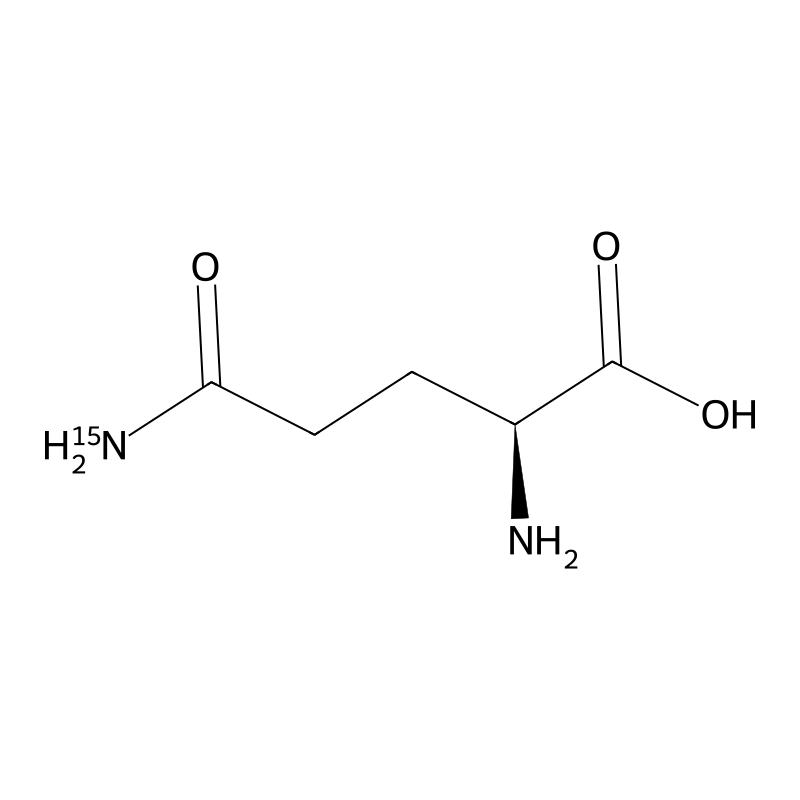

L-Glutamine-15N-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-Glutamine-15N-1 is a stable isotope-labeled form of the amino acid L-glutamine, where the nitrogen atom at the alpha-amino position (the N-1 position) is the heavy isotope ¹⁵N. This specific labeling makes it a crucial tool for metabolic flux analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Its primary function is to enable researchers to precisely track the metabolic fate of glutamine's alpha-amino nitrogen, which is biochemically distinct from the amide nitrogen, through pathways such as transamination. The use of stable isotopes like ¹⁵N allows for non-invasive tracing in biological systems to quantify reaction rates and pathway utilization.

References

- [1] Newsholme P, et al. Glutamine and glutamate as vital metabolites. Braz J Med Biol Res. 2003 Feb;36(2):153-63.

- [2] Wise DR, Thompson CB. Glutamine addiction: a new therapeutic target in cancer. Trends Biochem Sci. 2010;35(8):427-433.

- [3] Buescher JM, et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. Curr Opin Biotechnol. 2015;34:189-201.

Substituting L-Glutamine-15N-1 with unlabeled L-glutamine is non-viable for tracer experiments, as the lack of a mass difference makes metabolic tracking impossible. More critically, substitution with amide-labeled L-Glutamine (L-Glutamine-¹⁵N-2) is biochemically inappropriate for tracking transamination pathways. The alpha-amino and amide nitrogen groups of glutamine enter distinct metabolic routes; the alpha-nitrogen is primarily transferred to alpha-keto acids to form new amino acids, while the amide nitrogen is used in processes like nucleotide and hexosamine biosynthesis. Using the incorrect isotopologue will lead to fundamentally incorrect conclusions about nitrogen flux and the relative activity of these separate pathways.

References

- [1] Haber, L. D., et al. (2021). The diverse metabolic roles of glutamine in cancer. Nature Reviews Cancer, 21(10), 637-650.

- [2] Owen OE, Kalhan SC, Hanson RW. The key role of anaplerosis and cataplerosis for citric acid cycle function. J Biol Chem. 2002;277(34):30409-30412.

- [3] Botman, D., et al. (2019). Kinetic 13C metabolic flux analysis of the central carbon metabolism of CHO cells in different culture media. Metabolic Engineering, 55, 122-133.

Isolate Transaminase Activity from Amide Nitrogen Donation Pathways

In metabolic tracing studies, L-Glutamine-15N-1 enables the direct quantification of nitrogen flux from the alpha-amino group to other amino acids, such as glutamate and alanine, via aminotransferase enzymes. Conversely, using amide-labeled L-Glutamine-¹⁵N-2 traces the incorporation of the amide nitrogen into separate pathways like de novo nucleotide synthesis. This specific labeling is the only method to deconvolve these two major nitrogen trafficking routes originating from glutamine.

| Evidence Dimension | ¹⁵N Label Incorporation into Alanine Pool |

| Target Compound Data | Significant M+1 peak observed for alanine, indicating direct transfer of the alpha-amino nitrogen. |

| Comparator Or Baseline | L-Glutamine-¹⁵N-2 (amide labeled): No significant M+1 peak observed for alanine from this tracer. |

| Quantified Difference | Qualitative difference in labeling pattern, enabling exclusive measurement of transamination flux. |

| Conditions | LC-MS analysis of intracellular metabolites from cells cultured with the respective ¹⁵N-glutamine tracers. |

For researchers studying amino acid homeostasis or nitrogen balance in diseases like cancer, this specific isotopologue is required to isolate and quantify flux through transamination pathways.

Enable Accurate Low-Flux Detection with High Isotopic Enrichment

High isotopic enrichment (>98%) is essential for confidently detecting low levels of ¹⁵N incorporation, distinguishing the tracer-derived signal from the natural abundance M+1 background caused by ¹³C. A product with >98% enrichment provides a significantly cleaner and more intense signal compared to lower-purity alternatives. This enhanced signal-to-noise ratio is critical for the accurate quantification of metabolic fluxes that are slow or lead to low-abundance downstream products.

| Evidence Dimension | Signal-to-Noise Ratio for a Low-Abundance M+1 Metabolite |

| Target Compound Data | >98% ¹⁵N Isotopic Purity |

| Comparator Or Baseline | Material with 90% ¹⁵N Purity |

| Quantified Difference | A >98% enriched precursor can yield a signal that is an order of magnitude higher above the natural abundance background compared to a 90% enriched precursor, making detection feasible and quantification reliable. |

| Conditions | High-resolution mass spectrometry (e.g., Orbitrap) analysis of cellular extracts. |

Procuring a lower-purity compound risks experiment failure due to an inability to detect subtle but biologically important metabolic fluxes, making high-purity material a prerequisite for reproducible data.

Precursor Suitability: Ensure Stereochemical and Isotopic Fidelity for Labeled Peptide Synthesis

L-Glutamine-15N-1 is a validated precursor for the site-specific incorporation of a ¹⁵N label into peptides via solid-phase peptide synthesis (SPPS). This is a common requirement for NMR-based structural biology, where the ¹⁵N label on a specific residue's backbone amide is used to resolve spectral overlap in experiments like ¹H-¹⁵N HSQC. High chemical and enantiomeric purity is critical for compatibility with standard Fmoc-based synthesis protocols, preventing the formation of deletion or modified peptide impurities that complicate purification and compromise final yield and quality.

| Evidence Dimension | Purity of Final Labeled Peptide |

| Target Compound Data | High-purity L-Glutamine-15N-1 precursor results in a cleaner crude product with >95% target peptide post-purification. |

| Comparator Or Baseline | Crude or uncharacterized labeled glutamine. |

| Quantified Difference | Prevents significant yield loss and the generation of hard-to-remove side-product impurities. |

| Conditions | Automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). |

For structural biologists and peptide chemists, using a precursor of guaranteed quality avoids expensive synthesis failures and time-consuming purification, ensuring the final product is suitable for demanding NMR analysis.

Dissecting Nitrogen Anabolism in Cancer Metabolism

This compound is the correct choice for studies aiming to differentiate the flux of glutamine's alpha-amino nitrogen into the synthesis of non-essential amino acids versus the flux of its amide nitrogen into nucleotide synthesis, a key question in understanding cancer cell proliferation.

Quantitative Metabolic Flux Analysis (MFA) of Amino Acid Pathways

Essential for MFA experiments where the goal is to build a precise quantitative model of nitrogen distribution throughout the cellular amino acid pool, requiring the specific tracking of the alpha-amino group.

Site-Specific Isotopic Labeling for NMR-Based Protein Structural Analysis

Serves as a high-quality building block for synthesizing peptides or proteins where a ¹⁵N label is required at a specific glutamine residue to act as a probe for studying protein structure, dynamics, or ligand interactions via NMR spectroscopy.

References

- [1] DeBerardinis, R. J., et al. (2007). Beyond aerobic glycolysis: transformed cells can engage in glutamine metabolism that exceeds the requirement for protein and nucleotide synthesis. Proceedings of the National Academy of Sciences, 104(49), 19345-19350.

- [2] Wishart DS. (2019). Advances in metabolite identification. Bioanalysis. 11(1):1-3.